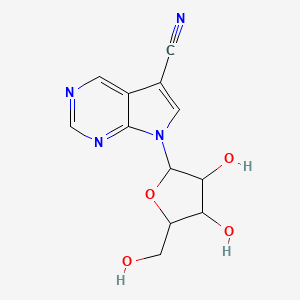
7-(Cyano)-7-deazaguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Cyano)-7-deazaguanosine is a modified nucleoside that has garnered significant interest in the fields of chemistry and biology. This compound is a derivative of guanosine, where the nitrogen atom at the seventh position is replaced by a carbon atom, and a cyano group is attached to this carbon. This structural modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyano)-7-deazaguanosine typically involves the modification of guanosine through a series of chemical reactionsThis can be achieved through the use of cyanoacetylation reactions, where cyanoacetamide derivatives are used as the cyano source . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the compound from reaction mixtures. Advanced techniques like chromatography and recrystallization are employed to achieve the desired quality for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
7-(Cyano)-7-deazaguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound for specific applications.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce various substituents at specific positions on the deazaguanosine ring.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with different functional groups, which can be tailored for specific research or industrial applications.
Aplicaciones Científicas De Investigación
7-(Cyano)-7-deazaguanosine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-(Cyano)-7-deazaguanosine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The cyano group at the seventh position plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. In biological systems, the compound can be incorporated into nucleic acids, affecting their stability and function . The molecular pathways involved include the inhibition of specific enzymes and the modulation of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
7-Deazaguanosine: Lacks the cyano group at the seventh position, resulting in different chemical and biological properties.
7-Methyl-7-deazaguanosine: Contains a methyl group instead of a cyano group, leading to variations in reactivity and applications.
7-Aminomethyl-7-deazaguanosine: Features an aminomethyl group, which alters its interactions with biological molecules.
Uniqueness
7-(Cyano)-7-deazaguanosine is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential for use in various scientific and industrial applications, making it a valuable compound for research and development.
Propiedades
Número CAS |
57128-90-2 |
|---|---|
Fórmula molecular |
C12H12N4O4 |
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H12N4O4/c13-1-6-3-16(11-7(6)2-14-5-15-11)12-10(19)9(18)8(4-17)20-12/h2-3,5,8-10,12,17-19H,4H2 |
Clave InChI |
ZCWGWIQDNSSWQI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


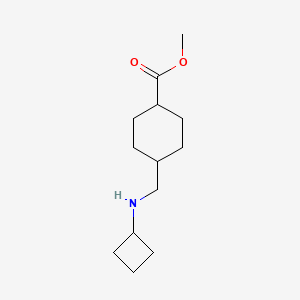
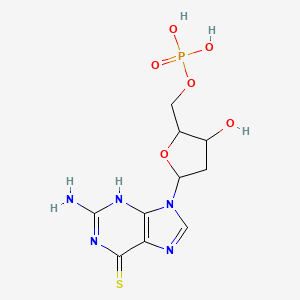


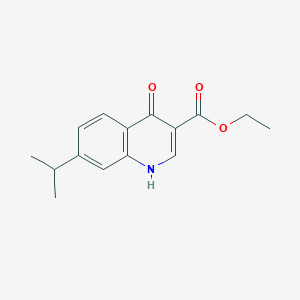

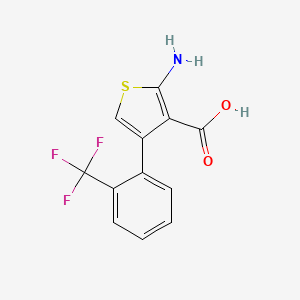
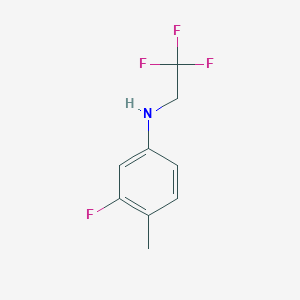
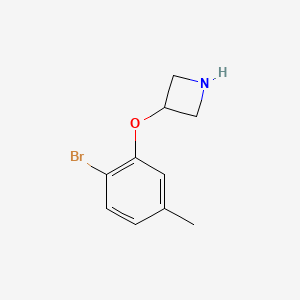
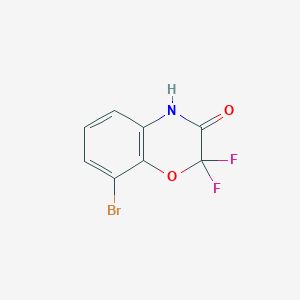


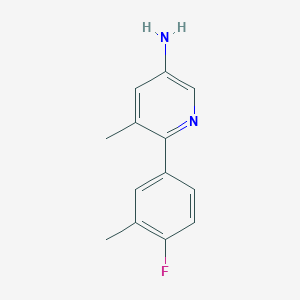
![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)
